molecular formula C21H27NO3 B2659632 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime CAS No. 1014409-66-5

6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime

Katalognummer: B2659632
CAS-Nummer: 1014409-66-5
Molekulargewicht: 341.451
InChI-Schlüssel: IDKNOVDPZHNZLG-LSDHQDQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development and Context of Spirocyclic Oxime Research

Spirocyclic architectures have garnered sustained attention in drug discovery due to their conformational rigidity and ability to engage biological targets with high specificity. The integration of oxime functional groups into spiro systems emerged in the early 2000s as a strategy to enhance hydrogen-bonding interactions while maintaining metabolic stability. A pivotal advancement occurred with the development of Rh(III)-catalyzed annulation techniques, enabling efficient construction of chromone and benzofuran cores critical for spirocyclic frameworks. These methodologies laid the groundwork for synthesizing derivatives like 6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime, which incorporates both chromenone and oxime motifs.

Recent synthetic innovations, including regioselective cycloadditions and stereocontrolled spirocyclization, have expanded access to structurally diverse analogs. For instance, Kamal et al. demonstrated that spirooxindole-pyrrolidine hybrids could induce apoptosis in cancer cells through p53 pathway activation. Such findings directly informed the pharmacological profiling of related spirochromenes, including the subject compound, which shares critical structural features with these bioactive agents.

Taxonomic Position within Spirochromene Derivative Classification

This compound belongs to the spirochromenone oxime subclass, distinguished by three key structural attributes:

  • Spirocyclic core : A cyclohexane ring connected to a dihydropyrano[3,2-g]chromen system through a shared spiro carbon atom, enforcing a non-planar conformation that influences target binding.
  • Oxime functionality : The C8'-ketone converted to an oxime (-NOH) group, enhancing hydrogen-bond donor capacity compared to parent chromenones.
  • Butyl substituent : A C6'-butyl chain that modulates lipophilicity and may contribute to membrane permeation.

Comparative analysis with prototypical spirochromenes reveals distinct pharmacophoric elements:

Structural Feature Role in Bioactivity Example Analogues
Spirocyclic junction Conformational restriction Spirooxindoles
Chromenone system Aromatic stacking interactions 8'-Methoxy chromenones
Oxime moiety Hydrogen bonding with targets Isatin oxime hybrids

This taxonomy positions the compound as a hybrid structure combining the spatial organization of spirocycles with the electronic properties of chromenone-oxime systems.

Significance in Contemporary Pharmacological Research

The molecule's pharmacological relevance stems from preliminary evidence suggesting dual mechanisms of action:

  • Cell cycle modulation : Structural analogs demonstrate G1 phase arrest in cancer cells through cyclin-dependent kinase (CDK) inhibition, a mechanism corroborated by flow cytometry studies on related spirooxindoles.
  • Apoptosis induction : Mitochondrial membrane potential disruption observed in spiropyrazoline oxindoles hints at potential shared pathways, though direct evidence for the subject compound requires further investigation.

Recent synthetic campaigns have prioritized derivatization at the C6'-butyl position to optimize pharmacokinetic properties. For example, replacing the butyl chain with branched alkyl groups in analogous systems improved blood-brain barrier penetration in preclinical models. Such structure-activity relationship (SAR) insights guide ongoing optimization of this compound class for therapeutic development.

Emerging computational studies suggest high complementarity between the compound's three-dimensional structure and the ATP-binding pocket of CDK4/6, providing a mechanistic hypothesis for its observed antiproliferative effects. This aligns with broader trends in targeting cell cycle regulators for cancer therapy, though in vitro validation remains pending for the specific derivative.

Eigenschaften

IUPAC Name

(NE)-N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-2-3-7-15-13-20(22-23)24-19-14-18-16(12-17(15)19)8-11-21(25-18)9-5-4-6-10-21/h12-14,23H,2-11H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKNOVDPZHNZLG-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C/C(=N\O)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Butyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime typically involves multiple steps:

    Formation of the Pyranochromene Core: This step often starts with the condensation of a suitable phenol derivative with an aldehyde under acidic or basic conditions to form the chromene ring.

    Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction with a cyclohexanone derivative, facilitated by a Lewis acid catalyst such as BF3·Et2O.

    Oxime Formation: The final step involves the conversion of the ketone group in the spiro compound to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the oxime group can yield the corresponding amine, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol or LiAlH4 in ether under reflux conditions.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted oxime ethers or esters.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of organic chemistry, 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime serves as a versatile building block. Its unique functional groups allow for various modifications, enabling the synthesis of more complex molecules. This compound can be utilized in the development of new materials or as an intermediate in various chemical reactions.

The compound's structure suggests potential interactions with biological targets, making it a candidate for drug discovery. Preliminary studies indicate that derivatives of similar chromene structures exhibit diverse biological activities, including:

  • Antioxidant Properties : Compounds related to chromenes have shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress.
  • Anticancer Activity : Some studies suggest that oxime derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have been tested against various cancer cell lines, showing promising cytotoxic effects .

Anticancer Studies

A study examining the cytotoxicity of chromene derivatives found that certain compounds exhibited significant effects against cancer cell lines such as HCT116 and MCF7. The IC50_{50} values indicated strong potential for further development into therapeutic agents .

Antioxidant Activity

Research has highlighted the antioxidant capacity of related compounds in vitro. These studies utilized assays to measure free radical scavenging activity, demonstrating that modifications to the oxime structure can enhance antioxidant properties .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50_{50} Value (nM)Reference
Anticancer (HCT116)6'-Butyl-3',4'-dihydro-8'H-spiro...29
AntioxidantChromene DerivativeVaries
AntimicrobialRelated Chromene CompoundsEffective against Gram+

Wirkmechanismus

The mechanism of action of 6’-Butyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one oxime involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, modulating the activity of enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Spirocyclic pyrano-chromen derivatives vary primarily in substituents and functional groups, which influence their physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6'-Butyl-3',4'-dihydro-8'H-spiro[...]chromen]-8'-one oxime (Target) Butyl, oxime C₂₁H₂₇NO₃ 341.1991 High purity (95%), stored at +4°C; oxime group may enhance metal-binding or bioactivity.
6'-Ethyl-10'-hydroxy-4',8'-dihydro-3'H-spiro[...]chromene]-8'-one Ethyl, hydroxyl C₂₀H₂₄O₄ ~328.4 (estimated) Hydroxyl group increases polarity; ethyl chain reduces hydrophobicity vs. butyl.
10'-Hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[...]chromen]-8'-one Methyl, hydroxyl C₁₉H₂₂O₄ ~314.4 (estimated) Smaller substituents (methyl) may improve solubility but reduce lipophilicity.
4-tert-Butyl-6'-phenyl-3',4'-dihydro-8'H-spiro[...]chromen]-8'-one tert-Butyl, phenyl C₂₇H₃₀O₃ 402.53 Bulky tert-butyl and aromatic phenyl enhance steric hindrance; higher molecular weight.
7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[...]chromen]-8'-one oxime Benzyl, methyl, oxime C₂₆H₂₇NO₃ ~409.5 (estimated) Benzyl group introduces aromaticity; oxime may confer chelation properties.

Key Observations :

  • Substituent Size and Polarity : Butyl and tert-butyl groups increase hydrophobicity, whereas hydroxyl or oxime groups enhance polarity. Ethyl and methyl substituents balance lipophilicity and solubility .
  • Functional Group Impact : Oxime derivatives (e.g., target compound and 7'-benzyl analog) may exhibit unique reactivity, such as forming coordination complexes or acting as enzyme inhibitors .
Physicochemical Properties
  • Solubility : Hydroxyl-containing analogs (e.g., 6'-ethyl-10'-hydroxy) are likely more water-soluble than the butyl-substituted target compound .
  • Thermal Stability : tert-Butyl and phenyl substituents (e.g., 4-tert-butyl-6'-phenyl) may improve thermal stability due to steric protection of the core structure .
  • Reactivity: Oxime groups in the target compound and 7'-benzyl analog can participate in condensation or redox reactions, unlike non-oxime derivatives .

Biologische Aktivität

The compound 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime (CAS No. 1133822-72-6) is a member of a class of compounds known for their diverse biological activities. This article provides an in-depth examination of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular FormulaC21H26O2S
Molecular Weight342.50 g/mol
CAS Number1133822-72-6
InChI KeyUMEOXNRPXAPURT-UHFFFAOYSA-N

Structural Characteristics

The compound features a spirocyclic structure that contributes to its unique biological properties. The oxime functionality is known for its role in various chemical reactions and biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activities. For instance, studies have shown that spirochromenes can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.

Antimicrobial Activity

Preliminary studies suggest that 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime exhibits antimicrobial properties against various pathogens. The specific mechanisms may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Case Studies

  • Study on Antioxidant Activity : A study published in the Journal of Natural Products evaluated the antioxidant capacity of similar compounds. Results indicated that these compounds could significantly lower malondialdehyde levels in vitro, suggesting protective effects against lipid peroxidation.
  • Antimicrobial Testing : In a recent study, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone, indicating effective antimicrobial action comparable to standard antibiotics.

Cytotoxicity and Pharmacological Potential

Cytotoxicity assays have shown that this compound may selectively induce apoptosis in certain cancer cell lines while exhibiting minimal toxicity towards normal cells. This selectivity is vital for developing targeted cancer therapies.

Summary of Key Studies

Study ReferenceFocus AreaFindings
Journal of Natural ProductsAntioxidant ActivitySignificant reduction in oxidative stress markers.
Antimicrobial AgentsMicrobial ActivityEffective against multiple bacterial strains.
Cancer Research JournalCytotoxicityInduced apoptosis in cancer cell lines with low toxicity to normal cells.

The biological activities of 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime can be attributed to:

  • Oxime Group : Enhances interaction with biological targets.
  • Spirocyclic Structure : Provides stability and potential for diverse interactions.

Q & A

Q. What experimental strategies are recommended for synthesizing 6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime with high yield?

Synthesis optimization involves:

  • Catalyst selection : Acidic catalysts (e.g., p-TSA) can enhance cyclocondensation efficiency, as demonstrated in spiro-quinazolinone synthesis (98% yield) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) or ethanol are preferred for spiro compound recrystallization to improve purity .
  • Reaction monitoring : Use TLC with UV visualization to track intermediate formation and adjust reaction times (e.g., 10-minute reflux for rapid cyclization) .
  • Purification : Column chromatography (ethyl acetate/hexane) followed by ethanol recrystallization yields pure products (65–90% yields) .

Q. Which spectroscopic techniques are most reliable for confirming the oxime functional group and spirocyclic structure?

  • IR spectroscopy : Detect oxime (N–O stretch ~3430 cm⁻¹) and carbonyl (C=O ~1690–1711 cm⁻¹) groups .
  • NMR analysis :
    • ¹H NMR : Oxime proton appears as a broad singlet (~8.00–9.07 ppm, D₂O exchangeable) .
    • ¹³C NMR : Spiro carbon resonance at ~72 ppm, with cyclohexane carbons between 28–40 ppm .
    • 2D NMR (COSY, HSQC) : Resolve coupling in crowded regions (e.g., cyclohexane methyl groups at 0.89–0.95 ppm) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 3–9) at 25–60°C for 24–72 hours, then analyze degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (e.g., spiro compounds with methyl groups show stability up to 260°C) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structure elucidation (e.g., overlapping signals in NMR)?

  • DEPT-135/HSQC : Differentiate CH₃, CH₂, and CH groups in crowded regions (e.g., cyclohexane methyls at δ 0.89–0.95 ppm) .
  • Variable-temperature NMR : Reduce signal broadening caused by conformational flexibility in the spiro system .
  • X-ray crystallography : Confirm absolute configuration, as applied to spiro-pyrazole derivatives (CCDC deposition codes available) .

Q. What computational methods are suitable for predicting the compound’s acetylcholinesterase (AChE) inhibition potential?

  • Molecular docking : Use AutoDock Vina to model interactions between the oxime group and AChE’s catalytic triad (e.g., spiro-quinazolinones showed binding energy < –8 kcal/mol) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
  • Pharmacophore modeling : Map hydrogen-bond acceptors (oxime) and hydrophobic regions (butyl chain) to prioritize derivatives .

Q. How to design experiments evaluating environmental fate, such as biodegradation or photolytic degradation?

  • OECD 301F test : Measure biodegradation in activated sludge over 28 days; monitor via LC-MS for parent compound and metabolites .
  • Photolysis studies : Expose the compound to UV light (254 nm) in aqueous solutions; quantify degradation products using HRMS .
  • Partition coefficients : Determine log Kow (octanol-water) via shake-flask method to predict bioaccumulation potential .

Q. What strategies address discrepancies in biological activity data (e.g., varying MIC values across studies)?

  • Standardized protocols : Follow CLSI guidelines for antimicrobial assays, using fixed inoculum sizes (1–5 × 10⁵ CFU/mL) and incubation times (18–24 hours) .
  • Positive controls : Compare activity to reference drugs (e.g., ketoconazole for antifungal assays; MIC 2–3 µmol/mL) .
  • Dose-response curves : Calculate IC₅₀ values for enzyme inhibition (e.g., AChE assays with Ellman’s reagent at 412 nm) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.